molecular formula C19H21ClN2O3S B6571271 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946299-27-0

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571271
CAS No.: 946299-27-0
M. Wt: 392.9 g/mol
InChI Key: GQAVMSJPSJAHPR-UHFFFAOYSA-N
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Description

4-Chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold modified with a propane-1-sulfonyl group at the 1-position and a 4-chlorobenzamide moiety at the 7-position. This compound is structurally designed to explore sulfonamide-based modifications, which are often leveraged in medicinal chemistry for enhanced pharmacokinetic properties or target binding . For example, related compounds are synthesized by reacting amines with sulfonyl chlorides followed by coupling with acyl chlorides (e.g., 3-chlorobenzoyl chloride) .

Properties

IUPAC Name

4-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-12-26(24,25)22-11-3-4-14-7-10-17(13-18(14)22)21-19(23)15-5-8-16(20)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAVMSJPSJAHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes: : This compound can be synthesized through a multi-step organic synthesis involving sulfonation, chlorination, and amidation reactions Starting with the tetrahydroquinoline structure, a sulfonyl group is introduced at the 1-position Subsequently, chlorination is performed to attach a chlorine atom at the 4-position

  • Reaction Conditions: : The synthesis requires specific catalysts and solvents such as sulfuric acid for sulfonation, thionyl chloride for chlorination, and an appropriate amine for the amidation step. Reaction temperatures range between 0°C to 100°C depending on the step.

  • Industrial Production Methods: : Scaling up to an industrial scale would involve optimizing the conditions to enhance yield and purity while maintaining safety and cost-efficiency. This includes using larger reactors, continuous flow systems, and possibly alternative green chemistry techniques to minimize waste and environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been widely studied for its applications across several fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

  • Biology: : Potential use as a probe in biochemical assays due to its structural features. It can interact with various biomolecules, providing insights into enzyme mechanisms and protein-ligand interactions.

  • Medicine: : Research is ongoing into its potential as a therapeutic agent. It could be explored for its activity against certain biological targets, possibly serving as a lead compound for drug development.

Mechanism of Action

The specific mechanism by which 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exerts its effects is related to its interaction with molecular targets. This could involve binding to particular proteins or enzymes, altering their activity. The sulfonyl group and the chloro substituent are critical in these interactions, influencing both the binding affinity and the specificity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound shares structural similarities with other tetrahydroquinoline derivatives, particularly those modified at the 1- and 7-positions. Below is a detailed comparison with two closely related compounds from the evidence (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound ID Molecular Formula Molecular Weight (g/mol) Substituents at Key Positions
Target Compound C₁₉H₂₀ClN₂O₃S* 406.89* 1-(propane-1-sulfonyl), 7-(4-chlorobenzamide)
G511-0259 C₂₁H₁₇ClN₂O₂S 396.89 1-(thiophene-2-carbonyl), 7-(4-chlorobenzamide)
G511-0221 C₂₂H₁₉FN₂O₂S 394.47 1-(thiophene-2-carbonyl), 7-(2-(4-fluorophenyl)acetamide)

Key Differences and Implications:

1-Position Modifications :

  • The target compound uses a propane-1-sulfonyl group , which introduces a flexible aliphatic chain and a sulfonyl moiety. This group may enhance solubility and metabolic stability compared to aromatic substituents .
  • G511-0259 and G511-0221 feature a thiophene-2-carbonyl group at the 1-position. Thiophene rings are electron-rich and may influence π-π stacking interactions in target binding .

Molecular Weight and Drug-Likeness :

  • The target compound’s higher molecular weight (406.89 vs. 396.89 for G511-0259) reflects the bulkier propane-1-sulfonyl group. This may impact permeability but could improve target residence time.

Research Findings and Functional Insights

While specific biological data for the target compound are absent in the provided evidence, insights can be extrapolated from related studies:

  • Sulfonamide vs. Conversely, thiophene-based analogs (e.g., G511-0259) may prioritize hydrophobic interactions.
  • Chloro vs. Fluoro Substituents : The 4-chloro group in the target compound and G511-0259 may confer greater steric and electronic effects compared to the 4-fluoro group in G511-0221, influencing binding affinity and selectivity .

Biological Activity

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound characterized by its complex structure that includes a chloro group, a sulfonamide functionality, and a tetrahydroquinoline moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C19H21ClN2O3S
  • Molecular Weight : Approximately 446.95 g/mol
  • CAS Number : 946260-89-5
  • SMILES Notation : CCCS(=O)(=O)N1CCCc2c1cc(cc2)NS(=O)(=O)c1ccc(c(c1)Cl)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Derivative : Initial cyclization reactions lead to the formation of the tetrahydroquinoline core.
  • Functionalization : The introduction of the propane-1-sulfonyl group is achieved through nucleophilic substitution reactions.
  • Chlorination : The chloro group is incorporated into the benzamide structure via electrophilic aromatic substitution.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against a range of pathogens.
Pathogen TypeActivity Observed
BacteriaEffective against Gram-positive and Gram-negative strains
FungiInhibitory effects on common fungal species
  • Anticancer Potential : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cells.
  • Antimicrobial Efficacy Assessment :
    • In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The mechanism of action for this compound involves interactions with specific biological targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit essential enzymes in bacterial metabolism.
  • Receptor Modulation : Potential interactions with cellular receptors involved in cancer cell proliferation could explain its anticancer effects.

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